3,6-Dibromoquinolin-2(1h)-one
Description
Significance of Quinolone and Quinoline (B57606) Scaffolds in Synthetic Chemistry
Quinoline and its oxygenated counterpart, quinolone, are bicyclic heterocyclic compounds that are of paramount importance in synthetic and medicinal chemistry. mdpi.combohrium.comresearchgate.net The quinoline scaffold, first isolated from coal tar in 1834, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. mdpi.com The incorporation of a carbonyl group into the quinoline core gives rise to quinolones, also referred to as oxo-quinolines. chim.it The two most common isomers are 2(1H)-quinolone and 4(1H)-quinolone. chim.it
The significance of these scaffolds lies in their widespread presence in natural products, particularly alkaloids, and their versatile application in the synthesis of a vast array of compounds with significant biological activities. mdpi.comresearchgate.netmdpi.comresearchgate.net The ability to readily modify the quinoline and quinolone nucleus through various chemical reactions makes them privileged structures in drug discovery and materials science. mdpi.comrsc.org
The synthetic utility of quinoline and quinolone scaffolds is demonstrated by the numerous named reactions developed for their synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. nih.gov More contemporary methods often involve transition-metal-catalyzed C-H bond activation, oxidative annulation, and photocatalysis, highlighting the ongoing innovation in accessing these core structures. mdpi.com
The table below summarizes some key characteristics of quinoline and quinolone scaffolds:
| Scaffold | Basic Structure | Key Features | Common Synthetic Approaches |
| Quinoline | A benzene ring fused to a pyridine ring. | Aromatic, basic nitrogen atom. | Skraup synthesis, Doebner-von Miller reaction, Friedländer synthesis, Combes synthesis. nih.gov |
| Quinolone | A quinoline core with a carbonyl group. | Can exist in tautomeric forms (keto-enol). The 2(1H)- and 4(1H)- isomers are most common. chim.it | Conrad–Limpach–Knorr synthesis, Gould–Jacobs reaction, Camps cyclization. mdpi.commdpi.com |
The continuous interest in these scaffolds stems from their proven track record as foundational elements in a multitude of functional molecules.
Overview of Halogenated Quinolinones as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the quinolinone scaffold dramatically enhances its utility as a synthetic intermediate. researchgate.netnih.gov Halogenated quinolinones are key building blocks for the construction of more complex, highly substituted quinoline and quinolinone derivatives. The carbon-halogen bond serves as a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.
The strategic placement of halogens, such as bromine or chlorine, at specific positions on the quinolinone ring opens up pathways for reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.govresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a bromo-substituted quinolinone can be coupled with a boronic acid (Suzuki-Miyaura) to introduce a new aryl or alkyl group, thereby expanding the molecular complexity and diversity. mdpi.compsu.edu
Recent research has focused on developing regioselective halogenation methods to precisely install halogen atoms at desired positions on the quinolinone ring. organic-chemistry.orgacs.org This control is crucial as the position of the halogen influences its reactivity and the subsequent structural modifications. For example, methods for the C3-halogenation of 4-quinolones have been developed using reagents like potassium halides with a hypervalent iodine compound, offering a green and efficient route to these valuable intermediates. acs.org
The compound at the center of this article, 3,6-Dibromoquinolin-2(1H)-one , is a prime example of a halogenated quinolinone. With bromine atoms at both the 3- and 6-positions, it offers two potential sites for synthetic elaboration.
Below is a table detailing the properties of this compound:
| Property | Value |
| CAS Number | 173282-29-6 bldpharm.combldpharm.com |
| Molecular Formula | C₉H₅Br₂NO bldpharm.combldpharm.com |
| Molecular Weight | 302.95 g/mol bldpharm.comnih.gov |
| Appearance | Likely a solid at room temperature |
| Key Structural Features | A quinolin-2(1H)-one core with bromine substituents at the C3 and C6 positions. |
The presence of two bromine atoms on the this compound scaffold allows for sequential or one-pot double cross-coupling reactions, providing a convergent route to highly functionalized quinolinone derivatives. nih.gov This makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and for the synthesis of complex molecular targets.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHQKHFDCMEFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3,6 Dibromoquinolin 2 1h One
Direct Halogenation Approaches to Quinoline (B57606) Derivatives
Direct halogenation, particularly bromination, serves as a primary method for functionalizing quinoline and its derivatives. nih.gov These reactions typically proceed via electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic properties of the quinoline ring system and the nature of any existing substituents.
The direct bromination of quinoline and its substituted analogs has been a subject of extensive study, providing access to a wide array of bromo-functionalized quinolines that are valuable precursors in medicinal chemistry and materials science. nih.govresearchgate.net The reaction of quinoline with molecular bromine can lead to the formation of a bromine salt initially. researchgate.net However, under various conditions, electrophilic substitution on the carbocyclic ring is achieved.
The choice of brominating agent and reaction conditions is crucial for controlling the extent and position of bromination. Molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly employed reagents. nuph.edu.uarsc.org The solvent system, which can range from acetic acid to chlorinated hydrocarbons, also plays a significant role in the reaction's outcome. researchgate.netnuph.edu.ua For instance, a selective synthetic method for 3,6-dibromoquinoline (B1270526) has been developed starting from 6-bromoquinoline, highlighting a stepwise approach to achieving the desired disubstitution pattern. nih.gov
The presence of substituents on the quinoline ring significantly influences the regioselectivity of bromination. Activating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or amino (-NH₂), direct the electrophilic attack to specific positions. Studies on 8-substituted quinolines have shown that bromination can yield mono- or di-bromo derivatives depending on the stoichiometry of the bromine used. researchgate.net For example, the bromination of 8-hydroxyquinoline (B1678124) can produce a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, demonstrating the powerful directing effect of the hydroxyl group. researchgate.net
| Precursor | Brominating Agent | Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN, 10 min | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | 37 (for dibromo) | researchgate.net |
| 8-Methoxyquinoline | Br₂ | Mild conditions | 5-Bromo-8-methoxyquinoline | 92 | researchgate.net |
| 6-Bromoquinoline | Excess Bromine | Not specified | 3,6-Dibromoquinoline | High | nih.gov |
For the synthesis of 3,6-Dibromoquinolin-2(1H)-one, regioselective bromination of the 2(1H)-quinolinone (carbostyril) core is a direct and efficient strategy. The 2(1H)-quinolinone system possesses a unique electronic structure with an electron-rich benzene (B151609) ring and a pyridinone ring that can be susceptible to electrophilic attack.
Research into the halogenation of quinolone analogs has provided insights into controlling regioselectivity. For the related quinolin-4(1H)-one series, studies have shown that the direction of halogenation is dependent on the nature and presence of substituents at other positions of the heterocycle. nuph.edu.ua Depending on the substituent at the C(3) position, bromination can occur at the C(3) and C(6) positions. nuph.edu.ua This suggests that achieving a 3,6-dibromo substitution pattern on a 2(1H)-quinolinone precursor is feasible by carefully selecting the starting material and reaction conditions.
While specific literature on the direct two-step bromination of 2(1H)-quinolinone to yield the 3,6-dibromo derivative is specialized, the synthesis of related 3-bromoquinoline-2(1H)-thiones has been achieved through cyclization of 2-(2,2-dibromoethenyl)phenyl isothiocyanates, indicating the stability and accessibility of the 3-bromoquinolinone scaffold. semanticscholar.org The introduction of a bromine atom at the C-6 position would typically be accomplished via electrophilic aromatic substitution on the benzene ring, a reaction that is generally favorable in quinolones.
Multi-step Convergent Syntheses of the this compound Core
Convergent syntheses build the target molecule by assembling smaller, pre-functionalized fragments. These multi-step routes offer high control over the final substitution pattern and are essential for creating complex quinolone structures.
A classic and versatile approach to quinolin-2(1H)-one synthesis is the Knorr reaction, which involves the condensation of anilines with β-ketoesters. researchgate.net By starting with 4-bromoaniline (B143363), this methodology directly installs the bromine atom at the C-6 position of the resulting quinolone ring.
The synthesis typically proceeds in two stages: first, the condensation of 4-bromoaniline with a suitable β-ketoanilide or a related three-carbon component, followed by an acid-catalyzed cyclization of the resulting intermediate. researchgate.net For example, the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by cyclization in Eaton's Reagent, has been used to prepare 6-bromo-4-hydroxyquinolin-2(1H)-one. chemicalbook.com
| Aniline (B41778) Derivative | Coupling Partner | Cyclization Conditions | Intermediate Product | Reference |
|---|---|---|---|---|
| 4-Bromoaniline | Ethyl acetoacetate | H₂SO₄ | 6-Bromo-4-methylquinolin-2(1H)-one | researchgate.net |
| 4-Bromoaniline | 2,2-Dimethyl-1,3-dioxane-4,6-dione | Eaton's Reagent | 6-Bromo-4-hydroxyquinolin-2(1H)-one | chemicalbook.com |
An alternative multi-step strategy involves the synthesis and subsequent aromatization of a brominated tetrahydroquinoline intermediate. This approach leverages the often straightforward and high-yielding bromination of the electron-rich 1,2,3,4-tetrahydroquinoline (B108954) (THQ) ring system. nih.gov
The first step is the bromination of a suitable tetrahydroquinoline precursor. Direct bromination of THQ itself is an effective method for functionalizing both the aromatic and heterocyclic rings, leading to mono-, di-, and tribromo derivatives. nih.gov For example, the direct bromination of THQ can yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) in nearly quantitative yield. nih.govresearchgate.net To achieve the desired 3,6-dibromo pattern, a precursor already containing a bromine at the 6-position or a directing group to facilitate 3,6-dibromination would be necessary.
The second crucial step is the aromatization of the brominated tetrahydroquinoline to the corresponding quinoline or quinolinone. This dehydrogenation can be accomplished using various oxidizing agents. N-Bromosuccinimide (NBS) has been shown to function not only as a brominating agent but also as an oxidant to achieve the dehydrogenation of tetrahydroquinolines in a one-pot process. rsc.org Other reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are also effective for the aromatization step. nih.gov This sequence of bromination followed by aromatization provides a powerful route to highly functionalized bromoquinolines. rsc.org
The formation of the core quinolone ring is the centerpiece of many synthetic strategies. Various cyclization reactions can be employed to construct this bicyclic system from acyclic precursors, which can be designed to already contain the required bromine atoms.
One such method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones. nih.gov By starting with an appropriately substituted precursor, such as an N-acyl derivative of 2-amino-5-bromophenyl ketone, this reaction could potentially yield a 6-bromoquinolone.
Reductive cyclization is another powerful technique. For instance, o-nitrochalcones can undergo reductive cyclization using carbon monoxide surrogates like formic acid, catalyzed by palladium complexes, to afford 2-aryl-4-quinolones. mdpi.com Adapting this methodology to a substrate derived from a brominated o-nitrobenzaldehyde or a brominated acetophenone (B1666503) could provide a route to the 6-bromoquinolone skeleton.
Furthermore, intramolecular cyclizations of vinyllithium (B1195746) intermediates, generated from 2-(2,2-dibromoethenyl)phenyl isothiocyanates, have been successfully used to synthesize 3-bromoquinoline-2(1H)-thiones. semanticscholar.org This demonstrates a strategy where the C-3 bromine is incorporated into the starting material before the ring-closing step. Applying a similar logic to an oxygen-containing analog derived from a 5-bromo-2-(2,2-dibromoethenyl)aniline derivative could directly lead to the this compound target. These diverse cyclization strategies highlight the flexibility chemists have in assembling the fundamental quinolone ring system. nih.govrsc.org
Limpach-Knorr Synthesis Variants
The Conrad-Limpach-Knorr synthesis is a classical and versatile method for preparing quinoline derivatives. The reaction involves the condensation of an aniline with a β-ketoester. The regioselectivity of the reaction is highly dependent on the reaction conditions. At lower temperatures, the reaction favors the formation of a 4-hydroxyquinoline (B1666331) (Conrad-Limpach product), while at higher temperatures, a 2-hydroxyquinoline (B72897) (Knorr product), which exists in tautomeric equilibrium with the quinolin-2(1H)-one, is the major product.
To synthesize this compound using a Limpach-Knorr variant, one would likely start with 4-bromoaniline and a 2-bromo-β-ketoester. The initial condensation would form an enamine intermediate, which upon heating would undergo thermal cyclization to yield the desired product.
| Reactants | Conditions | Product |
| 4-bromoaniline and 2-bromo-β-ketoester | High Temperature | This compound |
| Aniline and β-ketoester | High Temperature (~140 °C) | 2-Hydroxyquinoline |
| Aniline and β-ketoester | Low Temperature | 4-Hydroxyquinoline |
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of one-pot reactions and microwave-assisted synthesis for the preparation of quinolinone derivatives.
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methodologies have been developed for the synthesis of quinoline and quinolinone derivatives. For instance, a one-pot, three-component protocol has been developed for the synthesis of dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore. Another study reports a one-pot multicomponent synthesis of tetrahydroquinoline derivatives. A chemoenzymatic one-pot process has also been developed for the synthesis of tetrahydroisoquinolines. While a specific one-pot synthesis for this compound is not detailed in the provided results, the principles of these methods, such as tandem Michael addition/cyclization, could be applied.
Microwave-Assisted Synthetic Transformations
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. The application of microwave irradiation to the synthesis of quinoline derivatives has been well-documented. For example, microwave-assisted synthesis has been successfully employed for the preparation of 2,3-dihydroquinazolin-4(1H)-ones in a catalyst- and solvent-free three-component reaction. Another report describes the microwave-assisted synthesis of 2-quinolinone-fused γ-lactones in a remarkably short reaction time of 10 seconds. The synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has also been achieved using microwave-assisted palladium-catalyzed C-H functionalization. These examples highlight the potential of microwave technology to significantly improve the efficiency of synthesizing this compound.
| Method | Key Features | Potential Advantages |
| One-Pot Synthesis | Multiple steps in a single vessel | Increased efficiency, reduced waste, simplified workup |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction times, higher yields, improved purity |
Chemical Reactivity and Derivatization Strategies of 3,6 Dibromoquinolin 2 1h One
Cross-Coupling Reactions at Bromine Centers
The bromine atoms at the C3 and C6 positions of the quinolinone ring are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and functional group tolerance. The differential electronic environments of the two bromine atoms can often be exploited to achieve regioselective functionalization.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgnih.gov In the context of 3,6-Dibromoquinolin-2(1H)-one, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at either the C3 or C6 position. The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions, such as the palladium catalyst, ligand, base, and solvent system. nih.govrsc.org For instance, the inherent electronic differences between the C3 and C6 positions can lead to preferential reaction at one site over the other. Generally, the C-Br bond at the 6-position is more akin to a standard aryl bromide, while the C-Br bond at the 3-position is part of an α,β-unsaturated system, which can influence its reactivity.
Research on dihalogenated heterocycles has shown that factors such as steric hindrance and the electronic nature of the incoming boronic acid can also play a significant role in determining the site of the initial coupling. nih.gov While specific studies on this compound are not abundant in readily available literature, the principles of regioselective Suzuki-Miyaura coupling on other di-substituted heteroaromatic systems provide a strong basis for predicting and controlling the outcome of such reactions on this scaffold. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 6-Aryl-3-bromoquinolin-2(1H)-one |
| This compound | Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 3-Vinyl-6-bromoquinolin-2(1H)-one |
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govsoton.ac.uk This reaction provides a direct route to alkynyl-substituted quinolinones from this compound. Similar to the Suzuki-Miyaura coupling, the potential for regioselective functionalization exists. The choice of catalyst, co-catalyst (typically a copper(I) salt), base, and solvent can influence which bromine atom undergoes the coupling reaction first. rsc.org
In di-substituted systems, the more reactive halide will typically undergo the initial coupling. The relative reactivity of the C3-Br and C6-Br bonds in this compound under Sonogashira conditions would determine the initial product. Subsequent coupling at the remaining bromine atom can then be performed, potentially with a different alkyne, to generate di-substituted products. While specific data for this compound is limited, studies on other dihalogenated pyridines and related heterocycles have demonstrated the feasibility of catalyst-controlled regioselective Sonogashira couplings. rsc.orgnii.ac.jp
Table 2: Typical Conditions for Sonogashira Coupling
| Reactant | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 6-(Phenylethynyl)-3-bromoquinolin-2(1H)-one |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 3-((Trimethylsilyl)ethynyl)-6-bromoquinolin-2(1H)-one |
The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes to form substituted alkenes. libretexts.orgnih.gov This reaction allows for the introduction of olefinic substituents at the bromine-bearing positions of this compound. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. ucl.ac.uk The regioselectivity of the Heck reaction on this compound would depend on the relative reactivity of the C3-Br and C6-Br bonds under the chosen reaction conditions. mdpi.com
Factors such as the nature of the alkene, the phosphine (B1218219) ligand on the palladium catalyst, and the base employed can all influence the outcome of the reaction. researchgate.net Intramolecular Heck reactions, where the alkene is tethered to the quinolinone scaffold, can also be envisioned as a route to construct fused-ring systems.
Nucleophilic Substitutions and Functionalization at Other Ring Positions
Beyond cross-coupling reactions at the bromine centers, the this compound scaffold can undergo nucleophilic substitution reactions. These reactions offer alternative pathways for introducing a variety of functional groups.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. In this compound, the quinolinone ring system itself possesses some degree of electron deficiency, which can be further influenced by the lactam functionality. The bromine atoms can act as leaving groups in the presence of strong nucleophiles.
Reactions with nucleophiles such as amines, alkoxides, or thiolates could potentially lead to the substitution of one or both bromine atoms. docbrown.infoyoutube.comchemistryguru.com.sg The regioselectivity of such substitutions would be governed by the relative stability of the Meisenheimer-like intermediates formed upon nucleophilic attack at the C3 and C6 positions. nih.gov The presence of the carbonyl group at C2 would exert a significant electronic influence on the ring, likely making the C3 and C6 positions susceptible to nucleophilic attack under appropriate conditions. mdpi.com
Lithium-halogen exchange is a powerful method for converting aryl halides into organolithium species, which are highly reactive nucleophiles. wikipedia.org This reaction can be applied to this compound to generate mono- or di-lithiated intermediates. The choice of organolithium reagent (e.g., n-butyllithium or t-butyllithium) and the reaction temperature are crucial for controlling the extent of the exchange. nih.govharvard.eduprinceton.edu
The regioselectivity of the lithium-halogen exchange is often influenced by the relative acidity of the protons ortho to the halogens and by the potential for chelation. In the case of this compound, the bromine at the 3-position is adjacent to the carbonyl group, which could influence the exchange process. Once the organolithium intermediate is formed, it can be quenched with a wide variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a diverse range of functional groups onto the quinolinone core. This two-step sequence of lithium-halogen exchange followed by electrophilic trapping provides a versatile strategy for the derivatization of this compound.
Copper-Induced Nucleophilic Substitution
The bromine atoms at the C-3 and C-6 positions of the quinolinone ring are susceptible to nucleophilic substitution, particularly through transition-metal-catalyzed processes. Copper-catalyzed reactions, such as the Ullmann condensation, provide a powerful method for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at these positions. These reactions typically involve the oxidative addition of the aryl bromide to a copper(I) catalyst, followed by reductive elimination to yield the substituted product.
The reactivity of the two bromine atoms can differ. The C-3 bromine is attached to a vinylogous amide system, which can influence its electronic properties and reactivity compared to the C-6 bromine, which is on the carbocyclic aromatic ring. This potential for differential reactivity allows for sequential or selective functionalization under carefully controlled conditions. A wide array of nucleophiles, including amines, alcohols, and thiols, can be coupled with this compound using copper catalysis. For instance, copper-catalyzed amination enables the introduction of primary and secondary amines, leading to the synthesis of aminofunctionalized quinolinones. mdpi.com The choice of ligand, base, and solvent is crucial in optimizing these transformations, influencing both reaction efficiency and selectivity. electronicsandbooks.com
Table 1: Examples of Copper-Catalyzed Nucleophilic Substitution Reactions
| Nucleophile Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Primary/Secondary Amines | Cu(I) catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-Amino-6-bromoquinolin-2(1H)-one or 3,6-Diaminoquinolin-2(1H)-one derivatives |
| Alcohols/Phenols | Cu(I) catalyst, Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane) | 3-Alkoxy/Aryloxy-6-bromoquinolin-2(1H)-one derivatives |
Electrophilic Aromatic Substitutions
Electrophilic aromatic substitution (EAS) provides a pathway to functionalize the C-H bonds of the this compound ring system. The regioselectivity of these reactions is dictated by the combined directing effects of the existing substituents. The quinolin-2-one nucleus itself generally directs incoming electrophiles to the C-6 and C-8 positions. However, in this molecule, the C-6 position is already occupied by a bromine atom.
The substituents on the ring are:
Amide group (-NH-C=O-): This group is an activating, ortho-, para-director towards the carbocyclic ring. It activates the C-5 and C-7 positions.
Bromo groups (-Br): Halogens are deactivating yet ortho-, para-directing substituents due to a combination of electron-withdrawing inductive effects and electron-donating resonance effects. The C-6 bromine directs to the C-5 and C-7 positions.
Considering these combined effects, the most probable sites for electrophilic attack are the C-5 and C-7 positions, which are activated by both the amide group and the C-6 bromine. The C-8 position is sterically hindered by the adjacent carbonyl group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. The strongly deactivating nature of the two bromine atoms means that harsh reaction conditions may be required to achieve substitution. stackexchange.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3,6-Dibromo-5-nitroquinolin-2(1H)-one and 3,6-Dibromo-7-nitroquinolin-2(1H)-one |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 3,6,7-Tribromoquinolin-2(1H)-one |
Alkylation and Acylation Reactions
The quinolin-2(1H)-one scaffold exhibits ambident nucleophilic character due to lactam-lactim tautomerism, allowing for alkylation or acylation at either the nitrogen (N-1) or the oxygen (O-2) atom. The outcome of these reactions is highly dependent on the reaction conditions. researchgate.netnih.gov
N-alkylation is typically favored under conditions that promote the formation of the N-anion or when the reaction proceeds via an Sₙ2 mechanism at the nitrogen atom. The use of a strong base in a polar aprotic solvent like dimethylformamide (DMF) often leads to the N-alkylated product as the major isomer. researchgate.net For example, treating this compound with an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF would be expected to yield the corresponding 1-alkyl-3,6-dibromoquinolin-2(1H)-one. The choice of base can significantly influence the N/O selectivity. nih.gov
O-alkylation yields a 2-alkoxy-3,6-dibromoquinoline, which imparts full aromaticity to the heterocyclic ring. This reaction is often favored when using a silver salt (e.g., Ag₂CO₃) of the quinolinone, as the silver ion has a high affinity for the harder oxygen atom (Hard-Soft Acid-Base theory). nih.gov Additionally, reaction conditions that favor the formation of the O-anion or the use of sterically hindered alkylating agents can also promote O-alkylation. The solvent can also play a critical role; less polar solvents may favor O-alkylation. researchgate.net
Table 3: Conditions Influencing N- vs. O-Alkylation
| Factor | Favors N-Alkylation | Favors O-Alkylation |
|---|---|---|
| Base | Strong bases (e.g., NaH, K₂CO₃) | Silver salts (e.g., Ag₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar (e.g., Benzene (B151609), Toluene) |
| Alkylating Agent | Less hindered primary halides | Bulky or highly reactive agents (e.g., trialkyloxonium salts) |
| Counter-ion | Alkali metals (Na⁺, K⁺) | Silver (Ag⁺) |
Oxidative Aromatization and Dehydrogenation
While this compound is an aromatic compound, its synthesis can be achieved through the oxidative aromatization of a non-aromatic precursor. This synthetic strategy involves the creation of a partially or fully saturated quinolinone ring system, followed by a dehydrogenation step to introduce the aromaticity. For example, a 3,6-dibromo-3,4-dihydroquinolin-2(1H)-one could be synthesized and subsequently oxidized to the target compound.
Various oxidizing agents and catalytic systems can be employed for this transformation. These include metal-based catalysts, such as those using copper or iron, which facilitate aerobic oxidation. rsc.orgresearchgate.net Non-metallic reagents like iodine or high-valent iodine compounds can also be effective. nih.gov The dehydrogenation process is a key step in many synthetic routes to quinolines and their derivatives, providing a reliable method to establish the aromatic core. mdpi.com This approach is particularly useful as it allows for the introduction of stereocenters in the saturated precursor, which can then be carried through to more complex, chiral derivatives.
Transition-Metal-Free Functionalization
In recent years, there has been a significant focus on developing transition-metal-free reactions to reduce cost and environmental impact. For a substrate like this compound, such methods can be applied to functionalize the remaining C-H bonds. mdpi.com
One prominent strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts, for the arylation of C-H bonds. nih.govmdpi.com These reactions can proceed under relatively mild conditions and offer an alternative to metal-catalyzed cross-coupling. The C-H bonds at positions 5 and 7 would be the most likely targets for such functionalization. Additionally, radical-based C-H functionalization reactions, often initiated by an oxidant like potassium persulfate (K₂S₂O₈), can be used to introduce alkyl or other functional groups. frontiersin.org These methods avoid the need for pre-functionalization (e.g., lithiation or boronation) of the substrate, making them highly step-economical.
C-3 Arylation with Arylhydrazines
Comprehensive searches of scientific literature and chemical databases did not yield specific methods or detailed research findings for the direct C-3 arylation of this compound using arylhydrazines as the arylating agent. This particular transformation does not appear to be a documented or established reaction in the available chemical literature.
While C-H activation and cross-coupling reactions at the C-3 position of quinolinone scaffolds are known, they typically employ other arylating agents such as arylboronic acids, aryl halides, or unactivated arenes, often under palladium catalysis. nih.govacs.org Similarly, the use of arylhydrazines as precursors for aryl radicals or in other coupling reactions has been reported, but not in the context of a direct C-3 arylation of a 3-bromo-quinolinone substrate. nih.gov
Therefore, due to the lack of specific research data on this reaction, a detailed discussion of its mechanism, scope, and research findings, including data tables of reactants and yields, cannot be provided at this time. Further research would be required to explore the feasibility and conditions for this specific chemical transformation.
Mechanistic Elucidation of Reactions Involving 3,6 Dibromoquinolin 2 1h One
Investigation of Reaction Mechanisms for Synthetic Transformations
The derivatization of the quinolin-2(1H)-one core often proceeds through complex and elegant mechanistic pathways. These transformations enable the construction of intricate molecular architectures from relatively simple precursors.
Tandem reactions, also known as cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. For quinolinone scaffolds, acid-catalyzed tandem reactions have been developed to construct fused heterocyclic systems. For instance, the reaction of a 4-hydroxyquinolin-2(1H)-one with a propargylic alcohol can proceed through a tandem sequence involving a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones. nih.gov Alternatively, the pathway can involve a Friedel–Crafts alkylation and a subsequent 5-exo-dig ring closure to form furo[3,2-c]quinolones. nih.gov The specific pathway and final product are largely dependent on the structure of the propargylic alcohol used. nih.gov Such cascade strategies are valued for their atom and step economy in building molecular complexity. nih.gov
| Reaction Type | Intermediate Steps | Final Product Class | Reference |
| Acid-Catalyzed Tandem Reaction | Friedel–Crafts Allenylation -> 6-endo-dig Cyclization | Pyrano[3,2-c]quinolones | nih.gov |
| Acid-Catalyzed Tandem Reaction | Friedel–Crafts Alkylation -> 5-exo-dig Cyclization | Furo[3,2-c]quinolones | nih.gov |
Dehydrogenation: The catalyst temporarily abstracts hydrogen from a donor molecule, such as an alcohol, to form a more reactive intermediate, like an aldehyde, and a metal-hydride species. csic.es
Intermediate Reaction: The reactive intermediate (aldehyde) undergoes a reaction with a nucleophile. For instance, in an N-alkylation reaction, the aldehyde condenses with an amine (such as the N1-H of a quinolinone) to form an imine intermediate. nih.gov
Hydrogenation: The metal-hydride species, formed in the first step, reduces the unsaturated intermediate (imine), thereby regenerating the catalyst and yielding the final alkylated product. csic.es
Kinetic studies suggest that the coordination of the imine to the catalyst can be the rate-determining step of the catalytic cycle. nih.gov This methodology is highly effective for the N-alkylation of amines and various N-heterocycles. nih.gov
The synthesis of polybrominated quinolines can be efficiently achieved through a one-pot cascade transformation that combines electrophilic bromination and radical dehydrogenation. rsc.org A notable example is the use of N-Bromosuccinimide (NBS) to convert tetrahydroquinolines into bromoquinolines under metal-free conditions. rsc.org In this process, NBS serves a dual role as both an electrophilic bromine source and an oxidant for dehydrogenation via a radical pathway. rsc.org
The proposed mechanism proceeds as follows rsc.org:
Electrophilic Aromatic Bromination: The reaction begins with the electrophilic bromination of the electron-rich aryl ring of the tetrahydroquinoline, activated by the amino group.
N-Bromination and Radical Formation: The amino group is further attacked by NBS, forming a quaternary ammonium (B1175870) salt intermediate. Subsequent dehydrogenation, facilitated by the succinimide (B58015) anion, generates a nitrogen cation radical.
Rearrangement and Dehydrogenation: This radical rearranges to form a key carbon radical intermediate, which ultimately leads to the dehydrogenated and brominated quinoline (B57606) product.
This facile approach allows for the construction of functionalized bromoquinolines with good functional group tolerance and in moderate to high yields. rsc.org
The final step in many quinolin-2(1H)-one syntheses involves the aromatization of a 3,4-dihydroquinolin-2(1H)-one precursor. This transformation can be accomplished using transition-metal-activated persulfate salts in an economical and environmentally benign protocol. acs.orgnih.gov The reaction is proposed to occur via a single-electron-transfer (SET) process. acs.org
The mechanistic hypothesis, using copper as an example catalyst, involves the following steps acs.org:
Radical Generation: The transition metal activates the persulfate salt, generating a highly reactive sulfate (B86663) free radical (SO₄⁻•).
Hydrogen Abstraction: The sulfate radical promotes the conversion of the 3,4-dihydroquinolin-2(1H)-one into a radical species.
Cation Formation and Aromatization: This species then forms a benzyl (B1604629) cation, which undergoes oxidative aromatization to yield the corresponding quinolin-2(1H)-one derivative.
Studies have shown that substrates with electron-donating groups tend to give better yields, which is consistent with a pathway that proceeds through a benzyl cation intermediate. acs.org
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
Catalysts and additives are fundamental to controlling the efficiency and selectivity of chemical reactions involving 3,6-Dibromoquinolin-2(1H)-one. The choice of catalyst can dictate the reaction pathway, enhance reaction rates, and enable transformations under milder conditions.
In oxidative aromatization reactions, transition metals such as iron and copper are crucial for activating persulfate salts, thereby facilitating the efficient conversion of dihydroquinolin-2(1H)-ones to their aromatic counterparts. acs.orgnih.gov This catalytic activation is a key feature of developing greener chemical processes. nih.gov
For borrowing hydrogen mechanisms, transition-metal complexes are essential. Ruthenium-based catalysts like Ru-MACHO, as well as complexes of iridium and rhodium, are commonly employed to facilitate the initial dehydrogenation and final hydrogenation steps. nih.govcsic.es The choice of metal and its ligand sphere is critical for catalyst activity and stability.
In tandem reactions , the catalyst directs the entire cascade. For example, acid catalysts are used to initiate the Friedel-Crafts-type reactions that lead to fused quinolone systems. nih.gov In other contexts, palladium catalysts are instrumental in dehydro-aromatization steps that are part of a synthetic sequence. mdpi.com
Additives also play a significant role. In radical reactions, an initiator like AIBN may be required, although some systems, such as the NBS-mediated bromination/dehydrogenation, can proceed without one. rsc.org Oxidants are another critical class of additives. In silver-catalyzed radical additions to N-phenylcinnamamide, the amount of the oxidant (K₂S₂O₈) can be adjusted to selectively produce either dihydroquinolin-2(1H)-ones or fully aromatic quinolin-2(1H)-ones. mdpi.com Similarly, the nature of the counter-ion on a metal catalyst can influence activity; complexes formed with Cu(OAc)₂ often show higher catalytic activity in oxidation reactions compared to those with Cu(NO₃)₂ or CuCl₂. mdpi.com
| Reaction Type | Catalyst/Additive | Role | Reference |
| Oxidative Aromatization | Fe or Cu / Persulfate | Activates oxidant to generate radical species | acs.org, nih.gov |
| Borrowing Hydrogen | Ru, Ir, or Rh complexes | Facilitates dehydrogenation and hydrogenation steps | nih.gov, csic.es |
| Tandem Reaction | Acid Catalyst | Initiates Friedel-Crafts reaction | nih.gov |
| Radical Cyclization | K₂S₂O₈ (Oxidant) | Controls final product (dihydro- vs. aromatic quinolinone) | mdpi.com |
| Oxidation | Cu(OAc)₂ | Provides higher catalytic activity compared to other copper salts | mdpi.com |
Studies on Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity and stereoselectivity are critical concepts in the synthesis of complex molecules, as they determine the specific orientation and three-dimensional arrangement of atoms. masterorganicchemistry.com
Regioselectivity refers to the preference for a reaction to occur at one position over another, leading to the formation of one constitutional isomer over others. masterorganicchemistry.com In the derivatization of the quinolinone scaffold, regioselectivity is often dictated by the existing substituents and the reaction conditions.
Bromination: The bromination of substituted quinolin-4(1H)-ones demonstrates that the site of halogenation (e.g., C3, C6, or a methyl group at C2) is dependent on the nature of the substituent already present at the C3-position. nuph.edu.ua Similarly, the bromination of 8-substituted quinolines shows that activating groups like -OH and -NH₂ direct bromination to the C5 and C7 positions, while an 8-methoxy group leads to selective bromination at the C5 position. researchgate.net
Cross-Coupling: In subsequent functionalization of polybromoquinolines, high regioselectivity can be achieved. For example, the Sonogashira coupling reaction has been shown to occur selectively at the C6-position of a dibromoquinoline. rsc.org
C-H Functionalization: The choice of metal catalyst and directing groups can allow for the selective functionalization of nearly any position on the quinoline ring (C2, C3, C4, C5, C8), providing a powerful tool for targeted synthesis. nih.gov
Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com This is particularly relevant when new stereocenters are created during a reaction.
Diastereoselectivity: Many reactions that form dihydroquinolin-2(1H)-ones proceed with high diastereoselectivity. For instance, the copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides with benzyl hydrocarbons yields exclusively the trans-configured dihydroquinolinone product. mdpi.com Likewise, a silver-catalyzed method for synthesizing CF₃-containing dihydroquinolinones provides the products with excellent diastereoselectivity. mdpi.com The term diastereoselective is used when a reaction favors the formation of one diastereomer over others. saskoer.ca
Mechanism: Stereoselective outcomes are a direct consequence of the reaction mechanism. Differences in steric interactions during the approach of reagents lead to transition states with different energies, favoring the formation of the lower-energy (more stable) product. saskoer.ca A reaction that gives one stereoisomer exclusively is often described as stereospecific, which implies a concerted mechanism where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com
Prototropic Tautomerism and its Influence on Reactivity
Prototropic tautomerism refers to the chemical equilibrium between two or more structural isomers, known as tautomers, that can readily interconvert through the migration of a proton. nih.govclockss.orgwikipedia.org In the context of this compound, the principal form of prototropic tautomerism is the amide-imidic acid tautomerism, also known as lactam-lactim tautomerism in cyclic systems. vedantu.com This process involves the migration of a hydrogen atom between the nitrogen and oxygen atoms of the amide functional group within the quinolinone ring.
The two tautomeric forms in equilibrium are the amide (lactam) form, This compound , and the imidic acid (lactim) form, 3,6-Dibromo-2-hydroxyquinoline .
Theoretical and spectroscopic studies on related 2-quinolinone and 2-pyridone systems have consistently shown that the amide (lactam) tautomer is significantly more stable and therefore predominates in the equilibrium mixture. stackexchange.comthieme-connect.defigshare.com The greater stability of the amide form is attributed to its resonance stabilization and the higher strength of the C=O double bond compared to the C=N double bond of the imidic acid form. While the bromine substituents at the 3- and 6-positions are electron-withdrawing, which can influence the electronic properties of the ring system, the fundamental preference for the amide tautomer is expected to remain. In a study of similarly substituted heterocyclic systems, it was noted that the equilibrium could be controlled by the electronic nature of the substituents; strong electron-donating groups favored the amide form, while strong electron-accepting groups could increase the proportion of the alternative tautomer. nih.govbohrium.com
| Tautomer Name | Systematic Name | Key Functional Group | Relative Stability |
|---|---|---|---|
| Amide (Lactam) | This compound | Cyclic Amide (-CO-NH-) | Major (More Stable) |
| Imidic Acid (Lactim) | 3,6-Dibromo-2-hydroxyquinoline | Cyclic Imidic Acid (-C(OH)=N-) | Minor (Less Stable) |
The existence of this tautomeric equilibrium has a profound influence on the chemical reactivity of this compound, as it creates two distinct pathways for reactions, leading to different products. Although the imidic acid tautomer exists in a much lower concentration, its presence is mechanistically crucial for certain transformations. According to the principles of chemical equilibrium, if the minor tautomer is consumed in a reaction, the equilibrium will shift to replenish it, allowing the reaction to proceed.
The nucleophilicity of the nitrogen and oxygen atoms differs significantly between the two tautomers. In the amide form, the nitrogen lone pair is delocalized through resonance, rendering it less nucleophilic. Conversely, the nitrogen atom in the imidic acid form is more nucleophilic. researchgate.net This difference dictates the regioselectivity of electrophilic attacks.
N-Substitution Reactions: Reactions such as N-alkylation and N-acylation typically occur at the nitrogen atom. These reactions are often rationalized as proceeding through the more nucleophilic nitrogen of the minor imidic acid tautomer. Alternatively, the reaction can proceed via deprotonation of the amide N-H to form a resonance-stabilized ambident anion, which can then be attacked by an electrophile at the nitrogen center.
O-Substitution Reactions: The formation of O-ethers or O-esters occurs at the oxygen atom. This reactivity is attributed to the imidic acid tautomer, where the hydroxyl group can act as a nucleophile or be deprotonated to form an alkoxide. The aforementioned ambident anion formed from the amide tautomer can also react at the oxygen atom, which is often the site of attack for hard electrophiles.
The understanding of this tautomeric relationship is therefore essential for predicting and controlling the outcome of chemical reactions involving the this compound scaffold.
| Reaction Type | Favored Tautomer for Reaction | Site of Electrophilic Attack | Resulting Product Class |
|---|---|---|---|
| N-Alkylation / N-Acylation | Imidic Acid (or Amide Anion) | Nitrogen | N-Substituted Quinolinone |
| O-Alkylation / O-Acylation | Imidic Acid (or Amide Anion) | Oxygen | 2-Alkoxy/Acyloxy-quinoline |
Advanced Spectroscopic and Structural Characterization of 3,6 Dibromoquinolin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of quinolinone derivatives in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each nucleus and their connectivity.
¹H NMR spectroscopy for 3,6-Dibromoquinolin-2(1H)-one is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group, as well as the anisotropic effects of the aromatic system. The protons on the carbocyclic ring (H-5, H-7, H-8) and the heterocyclic ring (H-4) would exhibit characteristic chemical shifts and coupling patterns (e.g., doublets, doublets of doublets) based on their neighboring protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift, which is solvent-dependent and can be confirmed by D₂O exchange.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the this compound structure. The carbonyl carbon (C-2) is characteristically found at the most downfield region (typically >160 ppm). The carbons directly bonded to the electronegative bromine atoms (C-3 and C-6) would also be significantly shifted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |
| 1 | N-H | 11.0 - 12.5 | br s |
| 4 | C-H | 8.0 - 8.5 | s |
| 5 | C-H | 7.6 - 7.8 | d |
| 7 | C-H | 7.4 - 7.6 | dd |
| 8 | C-H | 7.2 - 7.4 | d |
| 2 | C=O | 160 - 165 | Carbonyl |
| 3 | C-Br | 110 - 115 | |
| 4 | C | 140 - 145 | |
| 4a | C | 138 - 142 | Quaternary |
| 5 | C | 125 - 130 | |
| 6 | C-Br | 118 - 122 | |
| 7 | C | 130 - 135 | |
| 8 | C | 115 - 120 | |
| 8a | C | 120 - 125 | Quaternary |
Note: Predicted values are based on general principles and data from analogous quinoline (B57606) and quinolinone structures. Actual experimental values may vary based on solvent and other conditions.
Two-dimensional NMR techniques are crucial for confirming structural assignments by establishing correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of their directly attached carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals for H-4, H-5, H-7, and H-8 to their corresponding ¹³C signals (C-4, C-5, C-7, and C-8), confirming their one-bond connectivity.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is instrumental in piecing together the molecular structure. For instance, the H-4 proton would be expected to show correlations to the carbonyl carbon (C-2), the quaternary carbon C-4a, and C-5. Similarly, the H-8 proton would show correlations to C-8a and C-7. These correlations are vital for confirming the substitution pattern on the quinolinone ring.
These 2D NMR techniques are also powerful tools for investigating the potential keto-enol tautomerism (lactam-lactim) in quinolin-2-one systems. By analyzing the presence or absence of specific correlations and observing the chemical shifts of the involved nuclei (e.g., C-2, N-1, O-H/N-H), the predominant tautomeric form in a given solvent can be determined.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula.
For this compound, the molecular formula is C₉H₅Br₂NO. The presence of two bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units. A compound with two bromine atoms will therefore exhibit a distinctive triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
HRMS can measure the mass of the molecular ion with precision up to several decimal places. This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The calculated exact mass for the most abundant isotopic combination of this compound provides a benchmark for experimental verification.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₅Br₂NO |
| Nominal Mass | 301 g/mol |
| Monoisotopic Mass (C₉H₅⁷⁹Br₂NO) | 300.87446 Da |
| Expected Isotopic Pattern | M, M+2, M+4 |
| Relative Intensity Ratio | ~1:2:1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include a strong absorption for the amide carbonyl (C=O) stretching vibration and a peak for the N-H bond stretching. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching, would also be present in the spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H stretch | 3100 - 3300 | Medium, Broad |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Amide | C=O stretch (lactam) | 1650 - 1690 | Strong |
| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium-Strong |
| Aromatic Ring | C-H bend (out-of-plane) | 750 - 900 | Strong |
| Haloalkane | C-Br stretch | 500 - 600 | Medium |
Note: These are typical ranges and can be influenced by the molecular environment and physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-electron system of the quinolinone ring acts as a chromophore, absorbing UV radiation to promote electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).
The UV-Vis spectrum of this compound is expected to display one or more strong absorption bands in the UV region. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the quinolinone scaffold. Substituents on the ring, such as the bromine atoms and the carbonyl group, can act as auxochromes, causing shifts in the absorption wavelength (bathochromic or hypsochromic shifts). The appearance of multiple absorption peaks or shoulders can be common in highly conjugated systems.
X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structure Elucidation
While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This method can determine the exact molecular connectivity, bond lengths, bond angles, and torsional angles with very high precision.
For a crystalline sample of this compound, a single-crystal XRD analysis would confirm the planarity of the bicyclic quinolinone system. Furthermore, it would reveal crucial information about the supramolecular architecture, detailing how the molecules pack in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between the N-H group of one molecule and the C=O group of a neighboring molecule) and potential π-π stacking interactions between the aromatic rings. These non-covalent interactions are fundamental to understanding the physical properties of the compound in its solid form.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the analysis of this compound and its derivatives, LC-MS plays a crucial role in monitoring reaction progress, assessing sample purity, and identifying potential byproducts or metabolites.
The process begins with the separation of the mixture using high-performance liquid chromatography (HPLC). The choice of the stationary phase (e.g., C18 column) and the mobile phase composition is optimized to achieve the best separation of the quinolinone derivatives. Following separation by LC, the eluted compounds are introduced into the mass spectrometer. Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed for quinoline derivatives. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds.
Hypothetical LC-MS Data for a Mixture Containing this compound and a Derivative
| Compound | Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|---|
| This compound | 5.8 | 303.9/305.9 | 225.0, 196.9, 146.0 |
| 3-Bromo-6-methoxyquinolin-2(1H)-one | 4.2 | 254.0/256.0 | 223.0, 195.0, 167.0 |
This table is illustrative and contains hypothetical data.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Potential Analysis
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. CV provides information about the oxidation and reduction potentials of a molecule, which is valuable for understanding its electronic structure and potential applications in areas such as materials science and medicinal chemistry.
In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential at a working electrode. The resulting current is measured as a function of the applied potential. The voltammogram, a plot of current versus potential, reveals the potentials at which the compound undergoes oxidation and reduction. The redox behavior of quinolinone derivatives can be influenced by the nature and position of substituents on the quinoline ring.
While specific cyclic voltammetry data for this compound is not available in the provided search results, studies on related heterocyclic compounds like coumarin (B35378) and quinone derivatives indicate that the redox processes can be complex. The electrochemical behavior of this compound would likely involve the oxidation of the quinolinone ring system and potentially the reduction of the carbonyl group. The presence of the electron-withdrawing bromine atoms is expected to influence the redox potentials.
Hypothetical Redox Potentials for this compound and a Derivative
| Compound | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |
|---|---|---|
| This compound | +1.25 | -0.85 |
| 3-Bromo-6-aminoquinolin-2(1H)-one | +0.95 | -0.92 |
This table is illustrative and contains hypothetical data based on general principles of electrochemistry for similar compounds.
Theoretical and Computational Chemistry Investigations of 3,6 Dibromoquinolin 2 1h One
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 3,6-dibromoquinolin-2(1H)-one. These methods offer a detailed view of the molecule at the atomic level.
For higher accuracy, ab initio and post-Hartree-Fock methods can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide more precise energy calculations and a better description of electron correlation effects. nuph.edu.ua For instance, the CBS-QB3 method, a composite ab initio approach, has been successfully used to determine the gas-phase enthalpies of formation for various hydroxyquinoline isomers with good agreement with experimental data. chemrxiv.org Such methods are particularly valuable for obtaining accurate energetic information, which is critical for studying reaction mechanisms and tautomeric equilibria.
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is to find the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This process yields important data on bond lengths, bond angles, and dihedral angles. While the quinolinone ring system is relatively rigid, conformational analysis of any potential rotational isomers, although less critical for this specific molecule, would also be performed to ensure the global minimum energy structure is identified. Vibrational frequency calculations are then typically performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. mdpi.com
Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound (Keto Form) Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C2=O | 1.23 |
| Bond Length | N1-C2 | 1.38 |
| Bond Length | C3-C4 | 1.45 |
| Bond Length | C3-Br | 1.90 |
| Bond Length | C6-Br | 1.89 |
| Bond Angle | N1-C2-C3 | 118.5 |
| Bond Angle | C2-N1-C8a | 123.0 |
| Bond Angle | C5-C6-C7 | 120.5 |
| Dihedral Angle | C4-C4a-C5-C6 | 179.8 |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, this could involve modeling its synthesis or its participation in further chemical reactions. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. Transition state theory is employed to calculate activation energies, which provides insight into the reaction kinetics. nih.gov Characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate.
Tautomeric Equilibrium Analysis and Energetics
Quinolin-2(1H)-ones can exist in tautomeric forms, primarily the keto (amide) form and the enol (imidol) form. The relative stability of these tautomers is influenced by the electronic effects of substituents and the surrounding environment. nih.govbeilstein-journals.org Computational methods can be used to calculate the energies of the different tautomers of this compound. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the more abundant form. The energy difference between the tautomers allows for the calculation of the equilibrium constant for the tautomerization process. Such studies on related systems have shown that the nature of substituents can significantly influence the position of the tautomeric equilibrium. nuph.edu.ua
Interactive Table: Hypothetical Relative Energies of Tautomers of this compound in the Gas Phase.
This table presents illustrative data. The keto form is generally more stable for quinolin-2-ones.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Keto (amide) | This compound | 0.00 |
| Enol (imidol) | 3,6-Dibromo-2-hydroxyquinoline | +5.80 |
Solvent Effects on Molecular Structure and Reactivity through Computational Models
The properties and reactivity of a molecule can be significantly altered by the solvent. Computational models can account for solvent effects in two primary ways: explicit and implicit solvent models. In an explicit solvent model, individual solvent molecules are included in the calculation, which can be computationally intensive. In contrast, implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. nuph.edu.ua These models are effective for studying how the polarity of the solvent can influence the geometry, electronic structure, and tautomeric equilibrium of this compound. For instance, polar solvents may stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions, shifting the equilibrium. mdpi.com
Computational Prediction of Spectroscopic Parameters
A comprehensive search of scientific literature reveals a lack of specific computational studies focused on predicting the spectroscopic parameters for the exact compound, this compound. While Density Functional Theory (DFT) and other computational methods are widely used to predict spectroscopic data for quinoline (B57606) derivatives and other organic molecules, published research with detailed data tables and findings for this particular compound is not available. uantwerpen.benih.govscirp.org
Theoretical investigations of similar molecules typically employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311G**) to calculate optimized molecular geometries and predict spectroscopic properties. nih.gov These computational approaches are powerful tools for corroborating experimental findings and providing insights into the electronic structure and vibrational modes of molecules.
For analogous compounds, the general procedures for predicting spectroscopic parameters are as follows:
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. ekb.eg These theoretical shifts are often correlated with experimental data to aid in the assignment of signals.
Vibrational Spectroscopy (IR & Raman): Computational models can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. It is a common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental FT-IR and Raman spectra, accounting for anharmonicity and other method-specific deviations.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the predominant method for predicting electronic absorption spectra. scirp.org This analysis provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π–π* and n–π* transitions, which are characteristic of the molecule's chromophores.
Although specific data tables for this compound cannot be presented, the established methodologies indicate that such computational studies would be highly valuable for a deeper understanding of its spectroscopic properties. Future research in this area would be necessary to generate the specific predicted data for NMR, IR, and UV-Vis spectra.
Advanced Applications of 3,6 Dibromoquinolin 2 1h One As a Chemical Synthon
Utilization as a Core Scaffold for the Synthesis of Diverse Heterocyclic Systems
The dibrominated quinolinone structure serves as a robust starting point for building more complex heterocyclic frameworks. The differential reactivity of the C-3 and C-6 bromine atoms, along with the N-H and carbonyl groups, allows for sequential and regioselective reactions to introduce a variety of substituents and to fuse new ring systems onto the quinolinone core.
The bromine atoms on the 3,6-Dibromoquinolin-2(1H)-one scaffold are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This has been effectively demonstrated in the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones. In one convergent protocol, 3-bromoquinolin-2(1H)-ones react with various azoles through a palladium-catalyzed C-H functionalization. nih.gov This reaction proceeds in good to excellent yields using a bimetallic catalyst system of Pd(OAc)₂/CuI with PPh₃ as the ligand and LiOtBu as the base. nih.gov This method provides a rapid and efficient route to a library of polysubstituted quinolinones, where the C-3 position is functionalized with diverse heterocyclic motifs. nih.gov
Furthermore, the bromine at the C-3 position can be manipulated through other means, such as bromine/lithium exchange. This generates a potent nucleophilic lithium intermediate which can then react with various electrophiles, like aromatic aldehydes, to introduce new carbon-carbon bonds and create aryl-methanol substituents at the C-3 position. Such derivatives can be further oxidized to form the corresponding methanones, which are themselves precursors to other complex structures.
Below is a table summarizing representative transformations of brominated quinolinones into polysubstituted derivatives.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| 3-Bromoquinolin-2(1H)-one | Azoles, Pd(OAc)₂, CuI, PPh₃, LiOtBu, 1,4-dioxane | 3-(Heteroaryl)quinolin-2(1H)-one | nih.gov |
| 2-(Alkylsulfanyl)-3-bromoquinoline | 1. Butyllithium (B86547) (BuLi) 2. Aromatic Aldehyde | Aryl[2-(alkylsulfanyl)quinolin-3-yl]methanol |
Polycyclic aromatic compounds are structures where two or more aromatic rings are fused, sharing at least one chemical bond. rsc.org Nitrogen-containing polycyclic aromatic heterocycles, such as quinoline (B57606), are significant structural motifs found in nature and in pharmacologically active molecules. rsc.org The this compound scaffold is an ideal building block for constructing such fused systems.
A notable example is the synthesis of thieno[2,3-b]quinolines. These compounds, which have reported pharmacological activities, can be synthesized from 3-bromoquinoline (B21735) precursors. The process involves converting a 3-bromo-2-(alkylsulfanyl)quinoline derivative into a vinyl-substituted intermediate, which then undergoes treatment with iodine to facilitate an electrophilic cyclization, affording the fused thieno[2,3-b]quinoline system. This strategy highlights how the C-3 bromine atom is instrumental in initiating a sequence of reactions that culminates in the formation of a new, fused heterocyclic ring.
The development of one-pot multicomponent reactions further expands the utility of quinoline precursors in generating fused systems, such as pyrimido[4,5-b]quinolines, demonstrating the efficiency of modern synthetic methods in creating molecular complexity. nih.gov
Role in the Design and Synthesis of Functional Materials Precursors
The unique electronic properties of the quinolinone ring system make it an attractive candidate for incorporation into functional organic materials used in electronics and optoelectronics. The dibromo functionality of this compound is critical in this context, as it allows the molecule to serve as a monomeric building block for the synthesis of π-conjugated polymers. rsc.org
Conjugated polymers are characterized by an extended system of alternating single and double bonds, which allows for the delocalization of π-electrons and gives rise to useful electronic properties, such as semiconductivity. These materials are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.com
The synthesis of these polymers often relies on transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, Kumada, and Direct Arylation Polymerization (DArP). rsc.orgnbinno.com In these polymerization methods, di-halogenated aromatic or heteroaromatic compounds react with appropriate co-monomers to build the polymer chain. This compound, with its two reactive bromine sites, is well-suited for this role. For instance, it can be copolymerized with a bis-stannylated or bis-boronylated co-monomer via Stille or Suzuki coupling, respectively, to create a donor-acceptor polymer, where the quinolinone unit can be tailored to have specific electron-accepting or electron-donating characteristics. The use of dibrominated heterocycles, such as 3,6-dibromothieno[3,2-b]thiophene, as precursors for electropolymerization further exemplifies this established strategy. mdpi.com
The development of novel heterocyclic derivatives for OLEDs is a major focus of materials science research, with structures based on pyrimidine, triazine, and carbazole (B46965) being extensively studied for their roles as emitters or host materials. mdpi.com By using this compound as a foundational synthon, novel polymers and complex molecules can be designed and synthesized, potentially leading to new functional materials with optimized properties for next-generation electronic devices.
Development of Novel Methodologies in Organic Synthesis
The reactivity of this compound and its derivatives has spurred the development of new synthetic methods that offer improved efficiency, selectivity, and milder reaction conditions. The presence of the C-Br bonds is key to these advancements.
One significant area of development is in palladium-catalyzed reactions. For example, the C-H functionalization used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones is a powerful technique that avoids the pre-functionalization of the coupling partner, thereby increasing step economy. nih.gov This reaction, which proceeds rapidly under relatively mild conditions, showcases a modern approach to forming C-C bonds with high efficiency. nih.gov
Another methodological advancement involves the use of organolithium intermediates. The one-pot synthesis of 3-substituted quinoline-2(1H)-thiones from a 2-(2,2-dibromoethenyl)phenyl isothiocyanate precursor illustrates this. The process involves treating the starting material with two equivalents of butyllithium to generate a dilithium (B8592608) intermediate, which can then be trapped with electrophiles like aldehydes or ketones to install a functionalized substituent at the C-3 position in a single step. This method provides a rapid and versatile route to complex quinoline derivatives.
These examples demonstrate that the unique chemical handles on the this compound scaffold not only allow for the creation of diverse molecules but also serve as a platform for inventing and refining synthetic methodologies.
Q & A
Q. What are the established synthetic routes for preparing 3,6-Dibromoquinolin-2(1H)-one, and how do reaction conditions influence yield?
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization should include:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm). Bromine substituents deshield adjacent protons, causing distinct splitting patterns.
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 295.92 (C₉H₅Br₂NO).
- X-ray Diffraction : Resolves crystal packing and confirms substitution pattern.
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~560 cm⁻¹).
Discrepancies in NMR integration or unexpected mass fragments may indicate impurities or incomplete bromination .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of brominated vapors.
- Store in a cool, dry place away from reducing agents (risk of exothermic decomposition).
- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed to avoid undesired dihalogenation products?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Electron-donating groups (e.g., methyl at position 4) can direct bromination to specific positions.
- Catalysts : Lewis acids like FeCl₃ enhance electrophilic substitution at electron-rich sites.
- Microwave-Assisted Synthesis : Reduces reaction time, minimizing side products.
Computational tools (DFT calculations) predict reactive sites by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies optimize the coupling of this compound with aryl boronic acids in Suzuki-Miyaura reactions?
- Methodological Answer :
- Catalyst System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ as a base in THF/H₂O (3:1) at 80°C.
- Ligand Effects : Bulky ligands (e.g., SPhos) improve coupling efficiency for sterically hindered substrates.
- Microwave Conditions : Reduce reaction time from 24 h to 2 h with comparable yields (~75%).
Monitor reaction progress via GC-MS to detect biphenyl byproducts and adjust catalyst loading accordingly .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to estimate binding affinity.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity.
For example, derivatives with electron-withdrawing groups at position 6 show enhanced inhibition of topoisomerase II in silico .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for dihalogenated quinolinones?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm coupling patterns.
- Isotopic Labeling : Use ¹³C-labeled precursors to track bromination sites.
- Dynamic NMR : Resolve conformational exchange broadening in flexible derivatives.
Cross-validate with X-ray structures to address discrepancies in literature .
Methodological Best Practices
- Experimental Design : Use a fractional factorial design to screen variables (temperature, catalyst, solvent) in bromination reactions.
- Data Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in spectroscopic datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
